N-(3,4-dimethylphenyl)-2-((4-oxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide
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Overview
Description
N-(3,4-dimethylphenyl)-2-((4-oxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzofuro[3,2-d]pyrimidine core, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-((4-oxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the benzofuro[3,2-d]pyrimidine core, followed by the introduction of the sulfanyl group and the acetamide moiety. Common reagents and conditions used in these reactions include:
Reagents: Aromatic amines, acyl chlorides, sulfur-containing compounds, and various catalysts.
Conditions: Elevated temperatures, inert atmosphere (e.g., nitrogen or argon), and specific solvents (e.g., dichloromethane, ethanol).
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis platforms may be employed.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-2-((4-oxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its biological activity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which may modify its chemical properties.
Substitution: Replacement of one functional group with another, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reagents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: Potential use in drug development, particularly for diseases where benzofuro[3,2-d]pyrimidine derivatives have shown efficacy.
Industry: Applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-((4-oxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide would depend on its specific biological target. Generally, compounds with a benzofuro[3,2-d]pyrimidine core may interact with enzymes, receptors, or other proteins, modulating their activity. The sulfanyl and acetamide groups could further influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethylphenyl)-2-((4-oxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide: can be compared with other benzofuro[3,2-d]pyrimidine derivatives, which may have different substituents on the core structure.
Other Sulfanyl Acetamides: Compounds with similar sulfanyl and acetamide groups but different core structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and core structure, which may confer unique biological activity and chemical properties.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O3S/c1-16-8-12-20(13-9-16)30-26(32)25-24(21-6-4-5-7-22(21)33-25)29-27(30)34-15-23(31)28-19-11-10-17(2)18(3)14-19/h4-14H,15H2,1-3H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYSMOXWYMXUBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC(=C(C=C5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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